JAK3 Kinase Inhibition: 4-Aminopiperidine-Derived RB1 Achieves >125-Fold Selectivity Over Other JAK Family Kinases
The 4-aminopiperidine-based compound RB1 demonstrates exceptional selectivity for Janus kinase 3 (JAK3) inhibition relative to closely related JAK family members. RB1 inhibits JAK3 with an IC50 of 40 nM, while showing no measurable inhibition of JAK1, JAK2, or TYK2 at concentrations up to 5 µM [1]. In cell-based assays, RB1 selectively inhibited JAK3 activity over JAK1 or JAK2 by at least 100-fold [1]. This selectivity profile is a direct consequence of the 4-aminopiperidine scaffold's ability to position an electrophilic warhead for covalent modification of the unique cysteine 909 residue in JAK3, a feature that cannot be achieved with 3-aminopiperidine or piperidine-based cores [2].
| Evidence Dimension | Kinase inhibition potency and selectivity |
|---|---|
| Target Compound Data | JAK3 IC50 = 40 nM; JAK1/JAK2/TYK2 IC50 >5,000 nM; selectivity fold >125 |
| Comparator Or Baseline | JAK1, JAK2, TYK2 (same compound tested against all four JAK family kinases) |
| Quantified Difference | >125-fold selective for JAK3 over other JAK family members |
| Conditions | In vitro kinase inhibition assay; cell-based cytokine-stimulated assays |
Why This Matters
This level of JAK3 selectivity is critical for avoiding the dose-limiting toxicities (e.g., anemia, thrombocytopenia) associated with pan-JAK inhibition, making 4-aminopiperidine an essential scaffold for developing safer autoimmune therapeutics.
- [1] He, L., et al. (2018). Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis. European Journal of Medicinal Chemistry, 150, 719-735. PMID: 29588471. View Source
- [2] He, L., et al. (2018). Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis. Eur J Med Chem, 150, 719-735. View Source
